molecular formula C15H15NO2S B12540431 Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- CAS No. 820961-81-7

Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-

Cat. No.: B12540431
CAS No.: 820961-81-7
M. Wt: 273.4 g/mol
InChI Key: YEOIQCDEOXMBHH-UHFFFAOYSA-N
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Description

The compound "Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-" is a nitroaromatic derivative featuring a benzene ring substituted with a nitro (-NO₂) group at the 1-position and a (3-phenylpropyl)thio (-S-(CH₂)₃Ph) group at the 2-position. Its synthesis involves nitration of a precursor aromatic compound, where the nitro group selectively occupies the unsubstituted ring position, as confirmed by NMR analysis . Subsequent reductions of the nitro group using methods like hydrogen gas/Pd-C or hydrazine/Pd-C yield the corresponding amine derivative, which can be further functionalized into diamides or ketones .

Properties

CAS No.

820961-81-7

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

1-nitro-2-(3-phenylpropylsulfanyl)benzene

InChI

InChI=1S/C15H15NO2S/c17-16(18)14-10-4-5-11-15(14)19-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2

InChI Key

YEOIQCDEOXMBHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCSC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives, followed by the introduction of the thioether linkage. The nitration process involves the reaction of benzene with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) to introduce the nitro group. The thioether linkage can be formed by reacting the nitrobenzene derivative with 3-phenylpropyl thiol under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products Formed

    Reduction: Formation of amines

    Oxidation: Formation of sulfoxides and sulfones

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- involves its interaction with molecular targets through its nitro and thioether functional groups. The nitro group can participate in redox reactions, while the thioether linkage can interact with various enzymes and proteins. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

The compound belongs to a broader class of benzene derivatives with thioether substituents. Key structural analogues include:

Compound Name Substituents Molecular Formula CAS Number Key Features
Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- -NO₂ (1), -S-(CH₂)₃Ph (2) C₁₅H₁₅NO₂S Not provided Nitro group enhances electrophilicity; tested for antitumor activity
Benzene, [(1-methylpropyl)thio]- -S-CH(CH₂)₂CH₃ (para) C₁₀H₁₄S 14905-79-4 Lacks nitro group; simpler alkylthio chain
Benzene, 1-methyl-2-(propylthio)- -CH₃ (1), -S-(CH₂)₂CH₃ (2) C₁₀H₁₄S 15560-97-1 Methyl and propylthio groups; no nitro functionality
Benzene, [(1-methylethyl)thio]- -S-CH(CH₃)₂ (para) C₉H₁₂S 13307-61-4 Branched thioether substituent; lower molecular weight

Key Differences:

  • Nitro Group Influence : The nitro group in the target compound significantly increases electrophilicity, enabling reduction to amines (e.g., for diamide synthesis) . Analogues without nitro groups lack this versatile reactivity.

Biological Activity

Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- is a complex organic compound that has garnered attention for its biological activities. This compound, with the molecular formula C15H16N2O2S, exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The structure of Benzene, 1-nitro-2-[(3-phenylpropyl)thio]- can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a nitro group (NO2-NO_2) and a thioether group (S-S-) attached to a phenylpropyl moiety, which contributes to its unique biological properties.

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. For instance, research has shown that nitro derivatives like metronidazole are effective against various pathogens due to their ability to produce toxic radicals upon reduction .

Table 1: Antimicrobial Efficacy of Nitro Compounds

CompoundPathogen TargetedMechanism of ActionReference
Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-Staphylococcus aureusDNA damage via radical formation
MetronidazoleHelicobacter pyloriRadical formation leading to cell death
ChloramphenicolEscherichia coliInhibition of protein synthesis

2. Anti-inflammatory Activity

Nitro compounds have also been linked to anti-inflammatory effects. They can modulate inflammatory pathways by interacting with specific proteins involved in signaling processes. For example, nitro fatty acids have been shown to influence cytokine production and reduce inflammation in various models .

Case Study: Nitro Fatty Acids in Inflammation

A study demonstrated that nitro fatty acids could inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), leading to reduced levels of pro-inflammatory mediators such as TNF-α and IL-1β .

3. Anticancer Potential

Recent investigations into the anticancer properties of nitro compounds have revealed promising results. Nitro-containing aromatic compounds are being studied for their ability to act as hypoxia-activated prodrugs, selectively targeting cancer cells in low oxygen environments .

Table 2: Anticancer Activity of Nitro Compounds

CompoundCancer TypeMechanism of ActionReference
Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-Breast CancerHypoxia activation leading to selective toxicity
Nitrobenzamide derivativesVarious CancersDNA damage through reactive intermediates

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